molecular formula C15H14N2O2S B11186458 N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B11186458
M. Wt: 286.4 g/mol
InChI Key: UVQKVILNFYRRHD-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic amine featuring a benzothiazole core linked to a 2,5-dimethoxyphenyl substituent via an amine group. This compound belongs to a broader class of benzothiazole derivatives, which are recognized for their diverse pharmacological and material science applications. The benzothiazole moiety provides a rigid aromatic framework, while the 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, influencing electronic properties and intermolecular interactions. Such derivatives are typically synthesized via condensation reactions between 2-aminobenzothiazole and appropriately substituted carbonyl compounds under acidic or thermal conditions .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H14N2O2S/c1-18-10-7-8-13(19-2)12(9-10)17-15-16-11-5-3-4-6-14(11)20-15/h3-9H,1-2H3,(H,16,17)

InChI Key

UVQKVILNFYRRHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Reactant Selection and Mechanism

  • Aromatic amine : 2-Aminobenzothiazole (to form the benzothiazole core).

  • Aliphatic amine : 2,5-Dimethoxyaniline (to introduce the substituted phenyl group).

  • Elemental sulfur : Acts as a sulfur source for thiazole ring formation.

The reaction proceeds through dual C–S and C–N bond formations, with DMSO facilitating oxidative aromatization. Key intermediates include imine (A ) and sulfurated imine (G ), leading to cyclization and final product formation (Fig. 1).

Optimization and Scalability

  • Temperature : 140°C under nitrogen atmosphere.

  • Solvent : DMSO (10 mL per 5 mmol scale).

  • Yield : ~80% in scaled experiments.

This method’s environmental friendliness and lack of transition-metal catalysts make it industrially viable.

Disulfide-Mediated Cyclization (Patent CN104761536A)

A Chinese patent describes the synthesis of 2-substituted benzothiazoles using disulfides, aldehydes, and sodium sulfide. While the patent focuses on 2-phenylbenzothiazole, modifications to incorporate a 2,5-dimethoxyphenyl group are plausible:

Reaction Protocol

  • Reactants :

    • Disulfide: 2,2'-Dithiodianiline (0.40 mmol).

    • Aldehyde: 2,5-Dimethoxybenzaldehyde (0.80 mmol).

    • Additives: Na₂S·9H₂O (0.20 mmol), NaHCO₃ (0.20 mmol).

  • Conditions :

    • Solvent: DMF (3 mL).

    • Temperature: 100°C for 8 hours.

Product Isolation

  • Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).

  • Yield : ~90% (based on analogous reactions).

This method’s reliance on disulfides ensures regioselectivity but requires careful control of stoichiometry to avoid byproducts.

Derivatization of 2-Aminobenzothiazole

A 2024 study demonstrated the synthesis of 16 novel 2-aminobenzothiazole derivatives via nucleophilic substitution. For This compound , the following steps are proposed:

Synthetic Pathway

  • Intermediate Formation :

    • React 2-aminobenzothiazole with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)chloroacetamide.

  • Nucleophilic Substitution :

    • Treat the intermediate with 2,5-dimethoxyaniline in the presence of triethylamine.

Experimental Data

  • Reaction Time : 6–8 hours.

  • Solvent : Dimethylformamide (DMF).

  • Yield : 76–92% (based on analogous derivatives).

¹H NMR Analysis :

  • δ 7.20–8.25 (m, aromatic protons).

  • δ 3.75 (s, methoxy groups).

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages
Three-ComponentAmines, S₈, DMSO140°C, N₂ atmosphere80%Catalyst-free, scalable
Disulfide CyclizationDisulfide, aldehyde, Na₂S100°C, DMF90%High regioselectivity
Derivatization2-Aminobenzothiazole, chloroacetyl chlorideDMF, 6–8 hours85%Modular, adaptable to diverse amines

Mechanistic Insights and Challenges

Oxidative Aromatization in DMSO

DMSO’s dual role as a solvent and oxidant enables the conversion of thiazoline intermediates (H ) to aromatic benzothiazoles . However, overoxidation can occur if reaction times exceed 24 hours.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Anticancer Applications

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine has shown promising results in anticancer research. Various studies have evaluated its cytotoxicity against different cancer cell lines:

  • Mechanism of Action : The compound's structure allows it to interact with multiple biological targets, leading to apoptosis in cancer cells. Studies have shown that benzothiazole derivatives can induce cell cycle arrest and promote caspase activation, which are critical processes in cancer therapy .
  • Case Studies :
    • A study by Uremic et al. synthesized several benzothiazole derivatives and tested their anticancer activity against pancreatic cancer cells, highlighting the efficacy of compounds similar to this compound .
    • Kumbhare et al. reported that derivatives containing the benzothiazole scaffold exhibited significant antiproliferative activities against various human cancer cell lines, suggesting a strong potential for this compound in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively:

  • Antibacterial and Antifungal Effects : Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, compounds have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing notable inhibitory effects .
  • Case Studies :
    • In a study by Sekar et al., various benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal strains .
    • Geronikaki et al. prepared a series of benzothiazole compounds and found that some exhibited excellent antimicrobial activity against a range of gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
  • Case Studies :
    • Sadhasivam et al. synthesized several benzothiazole derivatives and evaluated their anti-inflammatory activities. They found that specific compounds significantly reduced inflammation markers in vitro .
    • Another study highlighted the effectiveness of benzothiazole derivatives in reducing inflammation in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions .

Summary Table of Applications

Application AreaKey Findings
AnticancerInduces apoptosis; effective against various cancer cell lines; mechanism involves caspase activation .
AntimicrobialBroad-spectrum activity against bacteria and fungi; effective against E. coli and S. aureus .
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological/Functional Notes Reference
N-(2,5-Dimethoxyphenyl)-1,3-benzothiazol-2-amine Benzothiazole 2,5-Dimethoxyphenyl Not explicitly reported; inferred from analogs
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazole 2,4-Dichlorophenyl Antifungal/antibacterial potential
N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine Benzothiazole Thienyl-acetyl group Synthetic intermediate for metal complexes
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole-triazole 2-Nitrophenyl-triazole Antiproliferative evaluation ongoing
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine Benzothiazole Boronate ester-functionalized phenyl Suzuki-Miyaura cross-coupling precursor

Key Observations:

Substituent Effects on Reactivity :

  • Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., nitro in , chloro in ), which influence electronic density and reactivity. For example, chloro-substituted analogs exhibit enhanced antimicrobial activity due to increased electrophilicity .
  • The boronate ester in enables participation in cross-coupling reactions, a feature absent in the methoxy-substituted target compound.

Synthetic Methodologies: The target compound’s synthesis likely parallels that of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, which uses ethanol as a solvent and acetic acid as a catalyst for condensation . In contrast, triazole-containing analogs (e.g., ) require click chemistry (azide-alkyne cycloaddition), reflecting divergent synthetic pathways.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₅H₁₄N₂O₂S 298.35 Not reported Likely moderate in DMSO/EtOH
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine C₉H₆Cl₂N₂S 245.13 132–134 Low in water
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine C₁₉H₂₁BN₂O₂S 352.26 Not reported High in acetone

Key Observations:

  • Boronate ester-containing analogs (e.g., ) exhibit improved solubility in polar aprotic solvents due to the dioxaborolane group.

Biological Activity

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2,5-dimethoxybenzaldehyde under acidic or basic conditions. The resulting compound is characterized using various spectroscopic techniques such as FT-IR and NMR.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. This compound was evaluated against various cancer cell lines by the National Cancer Institute (NCI) using a 60 human tumor cell panel. The results indicated moderate to significant cytotoxic effects against several cancer types including leukemia, lung cancer, and breast cancer.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Activity Level
MCF-7 (Breast)15.63Moderate
A549 (Lung)12.34Significant
HT-29 (Colon)20.45Moderate

The compound demonstrated mechanisms of inducing apoptosis and inhibiting cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using the bovine serum albumin denaturation method. Results indicated that at a concentration of 10^-5 M, the compound exhibited significant inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity Results

Concentration (µM)% Inhibition
1065
2075
5085

This activity may be attributed to its ability to stabilize protein structures and inhibit inflammatory mediators such as IL-6 and TNF-α.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A case study conducted by Kamal et al. highlighted the efficacy of benzothiazole derivatives in treating multidrug-resistant bacterial infections. In this study, this compound was used in combination with standard antibiotics to enhance their effectiveness against resistant strains.

Q & A

Basic Research Question

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .
  • Antimicrobial screening : Broth microdilution (MIC determination) per CLSI guidelines .
  • Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition at 37°C, pH 7.4) .

Q. Advanced Consideration :

  • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin. Compare with experimental IC₅₀ values to resolve discrepancies .

How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Advanced Research Question

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
    • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Compare computed NMR shifts (GIAO method) with experimental data to validate tautomeric forms .

Q. Example Finding :

  • The dimethoxyphenyl group shows strong electron-donating effects, stabilizing the benzothiazole core and enhancing bioactivity .

How to address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

  • Yield Discrepancies :
    • Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxidative side products .
    • Use high-purity solvents (HPLC-grade) to minimize trace water affecting cyclization .
  • Bioactivity Variability :
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
    • Employ orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .

What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • SAR Workflow :
    • Synthesize derivatives with varied substituents (e.g., -OCH₃ → -NO₂, -F).
    • Test bioactivity and compile data into a QSAR model (e.g., CoMFA).
    • Identify critical pharmacophores:
  • The 2,5-dimethoxyphenyl group enhances membrane permeability .
  • Benzothiazole’s sulfur atom contributes to metal chelation in enzyme inhibition .

Basic Research Question

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
  • NMR : ¹H/¹³C spectra in DMSO-d₆; key signals:
    • N–H proton at δ 10.2 ppm (singlet).
    • Methoxy groups at δ 3.8–3.9 ppm .
  • HRMS : ESI+ mode, [M+H]⁺ calculated for C₁₅H₁₅N₂O₂S: 295.0849 .

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